D-Glucitol, 4-O-hexyl-
Description
Contextualization within Polyol and Glycoside Chemistry
D-Glucitol, more commonly known as sorbitol, is a six-carbon sugar alcohol, or polyol, that serves as a fundamental building block in carbohydrate chemistry. wikipedia.orgnih.gov Polyols are characterized by the presence of multiple hydroxyl (-OH) groups, which impart hydrophilicity and the ability to engage in various chemical reactions. nih.gov The structure of D-Glucitol is derived from the reduction of the aldehyde group of glucose to a primary alcohol group. wikipedia.org
The compound D-Glucitol, 4-O-hexyl- represents a specific derivative where a hexyl group is attached to the oxygen atom at the fourth carbon position of the D-Glucitol backbone. This linkage forms an ether, and because it involves a sugar alcohol, the compound can be classified as a glycoside-like substance. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. cdnsciencepub.com In this case, the "aglycone" (the non-sugar part) is the hexyl group. The introduction of the hexyl group, a six-carbon alkyl chain, significantly increases the lipophilicity of the otherwise highly water-soluble D-Glucitol molecule. This amphiphilic nature, possessing both hydrophilic (the polyol backbone) and lipophilic (the hexyl chain) regions, is a key characteristic of many biologically and industrially important molecules.
Overview of Naturally Occurring Glucitol Derivatives in Biological Systems
D-Glucitol itself is widely found in nature, occurring in various plants, including fruits like apples, pears, and prunes. wikipedia.org The human body can also metabolize it. wikipedia.org Beyond the parent compound, a diverse array of D-Glucitol derivatives exists in biological systems. For instance, glucitol-core containing gallotannins, which are polyphenols with galloyl groups attached to a 1,5-anhydro-D-glucitol core, have been isolated from maple species. researchgate.net Another example is D-glucitol 6-phosphate, a phosphorylated derivative that plays a role in carbohydrate metabolism. researchgate.net
The natural occurrence of D-Glucitol, 4-O-hexyl- has been documented in a limited number of plant species. Its identification has been primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. These findings highlight the existence of this specific alkyl ether of D-Glucitol within the complex chemical makeup of certain flora.
Significance of D-Glucitol, 4-O-hexyl- as a Specific Glycosyl Compound in Research
The significance of D-Glucitol, 4-O-hexyl- in research is primarily linked to its discovery as a natural product. The presence of this compound in plant species traditionally used in medicine, such as Cuscuta reflexa and Doryopteris raddiana, suggests a potential role in the observed biological activities of these plants. sid.irnih.govijsrst.com For example, Cuscuta species have a history of use in traditional medicine for a variety of ailments, and phytochemical analyses aim to identify the specific compounds responsible for these effects. ijsrst.com The identification of D-Glucitol, 4-O-hexyl- is a step in the comprehensive chemical profiling of these medicinal plants. sid.irijsrst.com
While extensive research focusing solely on the biological activities of isolated D-Glucitol, 4-O-hexyl- is not yet widely published, the broader class of alkyl glycosides is of significant interest. These compounds are known for their surfactant properties and are explored for applications in drug delivery and as non-ionic detergents. The specific structure of D-Glucitol, 4-O-hexyl- makes it a subject of interest for its potential physicochemical and biological properties, which may be analogous to other amphiphilic carbohydrate derivatives.
Scope and Objectives of Academic Inquiry on D-Glucitol, 4-O-hexyl-
Current academic inquiry into D-Glucitol, 4-O-hexyl- is largely in the exploratory phase, centered on its identification and characterization as a natural product. The primary objectives of this research include:
Phytochemical Screening: Identifying and quantifying the presence of D-Glucitol, 4-O-hexyl- in various plant species, particularly those with a history of medicinal use. sid.irnih.gov
Chemical Profiling: Including D-Glucitol, 4-O-hexyl- in the comprehensive chemical inventory of medicinal plants to better understand their complex composition. sid.irijsrst.com
Potential for Bioactivity: While not yet extensively studied, a future objective would be to isolate D-Glucitol, 4-O-hexyl- and investigate its potential biological activities, such as antimicrobial, anti-inflammatory, or other pharmacological effects, given its presence in traditionally used medicinal plants.
Future research is anticipated to move beyond simple identification towards the synthesis of D-Glucitol, 4-O-hexyl- to obtain sufficient quantities for detailed biological and physicochemical studies. This would enable a more thorough understanding of its properties and potential applications.
Research Findings on D-Glucitol, 4-O-hexyl-
The following tables summarize the documented occurrences of D-Glucitol, 4-O-hexyl- in natural sources as identified in scientific literature.
Table 1: Documented Natural Occurrences of D-Glucitol, 4-O-hexyl-
| Plant Species | Part of Plant | Analytical Method | Reference |
| Cuscuta reflexa (grown on Cassia fistula) | Stem | GC-MS | sid.irijsrst.com |
| Doryopteris raddiana | Leaves, Stems, and Roots | GC-MS | nih.gov |
| Caryota urens (Fish Tail Palm) | Fruits, Flowers, and Inflorescence | GC-MS |
Table 2: Phytochemical Analysis Context for D-Glucitol, 4-O-hexyl-
| Plant Species | Study Focus | Co-occurring Compounds of Interest | Potential Significance | Reference |
| Cuscuta reflexa | Comparative phytochemical analysis | 1H-1, 2, 4- triazol-5-amine-1-ethyl, 3, 4, 5-trimethoxy cinnamic acid, vanillin | Identification of chemical constituents in a plant with traditional medicinal uses. | sid.irijsrst.com |
| Doryopteris raddiana | Phytochemical profiling of a plant used as a traditional contraceptive | Glycerine, cis-13-octadecenoic acid methyl ester, catechol | Exploring the chemical basis of the plant's traditional use. | nih.gov |
| Caryota urens | Bioactive compound screening | γ-sitosterol, 2,3-Epoxyoctane | Identification of compounds with potential chemotherapeutic properties from a plant source. |
Properties
CAS No. |
132591-04-9 |
|---|---|
Molecular Formula |
C6H12N2O |
Synonyms |
D-Glucitol, 4-O-hexyl- |
Origin of Product |
United States |
Occurrence and Distribution of D Glucitol, 4 O Hexyl in Biological Sources
Identification of D-Glucitol, 4-O-hexyl- in Plant Extracts
Cuscuta, a genus of parasitic plants, is known to contain a variety of phytochemicals, including flavonoids, glycosides, and alkaloids. plantarchives.orgresearchgate.netnih.gov Cuscuta reflexa, commonly known as giant dodder, is a parasitic vine found across the Indian subcontinent and the Himalayas. wikipedia.org Studies on its chemical composition have identified compounds such as flavonoids, terpenoids, glycosides, tannins, and phenols. plantarchives.orgresearchgate.net Similarly, Cuscuta chinensis is utilized in traditional medicine across Asia and has been found to contain numerous pharmacologically active phytochemicals. wikipedia.org However, in the extensive body of research on the phytochemistry of these Cuscuta species, there is no mention of D-Glucitol, 4-O-hexyl-.
Eruca sativa, or rocket, is a popular salad green known for its distinct peppery flavor, which is attributed to its rich phytochemical profile. nih.govmdpi.com Research has shown that rocket leaves contain glucosinolates, flavonoids, and carotenoids. nih.govthieme-connect.comacs.org Specific compounds identified include quercetin, kaempferol, and isorhamnetin. researchgate.net Despite detailed analysis of its chemical makeup, D-Glucitol, 4-O-hexyl- has not been reported as a constituent of Eruca sativa.
Doryopteris raddiana, a fern native to South America, has been subject to phytochemical investigation. easyscape.com A 2024 study involving gas chromatography-mass spectrometry on aqueous extracts identified key constituents such as glycerine, cis-13-octadecenoic acid methyl ester, and 2-deoxy-D-erythro-pentose in its stems and roots. researchgate.netresearchgate.net The analysis did not detect the presence of D-Glucitol, 4-O-hexyl-.
The Fish Tail Palm, Caryota urens, is native to parts of Asia and is used for various purposes. wikipedia.orgkmvjalandhar.ac.in Phytochemical screenings of its fruits and seeds have revealed the presence of compounds like sugars, alkaloids, flavonoids, terpenoids, tannins, and saponins. scholarsresearchlibrary.comresearchgate.netresearchgate.netijaresm.com As with the other plants discussed, there is no scientific literature identifying D-Glucitol, 4-O-hexyl- within this species.
Influence of Host Plant on the Presence of D-Glucitol, 4-O-hexyl- in Parasitic Species
The chemical composition of parasitic plants like Cuscuta can be influenced by their host. researchgate.net These parasites derive nutrients and chemical compounds directly from the host plant through specialized structures called haustoria. researchgate.netnih.gov Studies have shown that while some chemical compounds in Cuscuta are synthesized by the parasite itself, others are transferred from the host. researchgate.netmdpi.com For instance, the phenolic pattern in Cuscuta is generally considered stable and independent of the host, whereas other compounds can vary. researchgate.net Research on Cuscuta campestris has demonstrated that the profile of certain metabolites can differ depending on the host plant. nih.gov However, as D-Glucitol, 4-O-hexyl- has not been identified in Cuscuta or common host plants, the influence of the host on its presence is a moot point.
Geographical and Ecological Distribution Patterns of D-Glucitol, 4-O-hexyl- Containing Plants
Given the lack of identification of D-Glucitol, 4-O-hexyl- in the specified plants, a geographical or ecological distribution pattern for plants containing this compound cannot be constructed based on this information. The distribution of the plants themselves is well-documented.
Cuscuta reflexa is primarily found in tropical Asia. theferns.infocabidigitallibrary.orggbif.org
Cuscuta chinensis has a wide native range across Asia, parts of Africa, and Australia, and has been introduced to North America. wikipedia.orgtheferns.infopicturethisai.com It thrives in temperate to tropical regions. theferns.info
Eruca sativa is native to the Mediterranean region, Southern Europe, North Africa, and the Middle East. researchgate.netwikipedia.org It is often found in dry, disturbed ground. wikipedia.org In some areas, like Israel, it shows adaptation across steep climatic gradients from Mediterranean to desert environments. nih.govnih.govresearchgate.net
Doryopteris raddiana is a fern native to the Atlantic Forest biome in South America, preferring humid, shaded understory habitats. easyscape.comebps.org.uk
Caryota urens is native to Sri Lanka, India, and Myanmar, typically growing in fields and rainforest clearings. wikipedia.orgkmvjalandhar.ac.inunc.edu It is also cultivated as an ornamental tree in tropical and subtropical regions. wikipedia.org In India, it is found in evergreen forests and plains across several states. iisc.ac.in
Interactive Data Table: Geographical Distribution
| Plant Species | Native Range | Habitat |
| Cuscuta reflexa | Tropical Asia, Indian subcontinent, Himalayas wikipedia.orgtheferns.infocabidigitallibrary.org | Parasitizes a wide range of woody plants and shrubs isws.org.in |
| Cuscuta chinensis | Asia (Western, Tropical, Eastern), Australasia wikipedia.orgtheferns.info | Parasitic on various host plants in temperate to tropical zones theferns.info |
| Eruca sativa | Mediterranean region, Southern Europe, North Africa researchgate.netwikipedia.org | Dry, disturbed ground wikipedia.org |
| Doryopteris raddiana | South America (Atlantic Forest) easyscape.comebps.org.uk | Shaded, humid understory in forests easyscape.com |
| Caryota urens | Sri Lanka, India, Myanmar wikipedia.orgkmvjalandhar.ac.in | Fields, rainforest clearings wikipedia.orgpalmpedia.net |
Advanced Methodologies for Isolation and Structural Elucidation of D Glucitol, 4 O Hexyl
Chromatographic Techniques for Isolation
The isolation of D-Glucitol, 4-O-hexyl- from natural or synthetic sources relies on a variety of chromatographic techniques that separate compounds based on their physicochemical properties.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of volatile and semi-volatile compounds in complex mixtures. In the context of D-Glucitol, 4-O-hexyl-, GC-MS analysis has been instrumental in its identification in plant extracts. Prior to analysis, non-volatile compounds like sugar alcohols are often derivatized, for instance by silylation, to increase their volatility.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. After separation in the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be compared to spectral libraries for positive identification.
D-Glucitol, 4-O-hexyl- has been identified as a phytoconstituent in various plant species using this method. For example, it was detected in the methanolic leaf extract of Syzygium jambos. researchgate.net Another study also identified D-Glucitol, 4-O-hexyl- in a phytochemical screening. innovationforever.com
Table 1: Example of GC-MS Parameters for the Analysis of Plant Extracts Containing D-Glucitol, 4-O-hexyl-
| Parameter | Value |
|---|---|
| Instrument | Agilent 6890/5973N GC/MS |
| Column | Restek RTX-5MS (30 m × 0.25 mm i.d. × 0.25 μm) |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.5 ml/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 50°C for 2 min, then ramped to 280°C at 3°C/min, held for 12 min |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV (Electron Impact) |
| Mass Scan Range | 50-500 amu |
Note: This table represents a typical set of parameters and may vary between different studies. acs.org
High-Performance Liquid Chromatography (HPLC) Integration in Isolation Protocols
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of non-volatile compounds like sugar alcohols from complex mixtures. researchgate.netwikipedia.org While specific HPLC protocols for the isolation of D-Glucitol, 4-O-hexyl- are not extensively detailed in the available literature, general methods for separating sugar alcohols are well-established and applicable. researchgate.net
HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.org For sugar alcohols, several HPLC modes can be employed:
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase and a non-polar mobile phase. While effective for polar compounds, it often requires non-aqueous solvents. wikipedia.org
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). msu.edu The separation of highly polar sugar alcohols on traditional RP-HPLC columns can be challenging due to poor retention.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of very polar compounds like sugars and sugar alcohols. wikipedia.org It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mixed with a small amount of aqueous solvent.
Detection in HPLC systems for sugar alcohols, which often lack a UV chromophore, can be achieved using universal detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors. researchgate.net The integration of HPLC into an isolation protocol would typically involve a preliminary crude fractionation of an extract, followed by one or more HPLC steps to achieve the desired purity of D-Glucitol, 4-O-hexyl-.
Other Separation Techniques (e.g., Countercurrent Chromatography)
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. This makes it a valuable tool for the separation of natural products, including polar compounds like sugar alcohols. innovationforever.comtu-darmstadt.de The separation is achieved by partitioning the sample between two immiscible liquid phases.
While specific applications of CCC for the isolation of D-Glucitol, 4-O-hexyl- are not documented, the technique has been successfully used for the separation of other sugar alcohols and polar compounds from plant extracts. thermofisher.comresearchgate.net Given its advantages in handling complex samples and avoiding sample loss, CCC could be a viable strategy for the initial purification of D-Glucitol, 4-O-hexyl- from a crude extract before final polishing with a high-resolution technique like HPLC.
Spectroscopic and Spectrometric Approaches for Structural Confirmation
Once isolated, the definitive structural elucidation of D-Glucitol, 4-O-hexyl- requires the use of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure of organic molecules, including the stereochemistry of chiral centers. researchgate.net For D-Glucitol, 4-O-hexyl-, NMR would be essential to confirm the connectivity of the hexyl group to the C-4 oxygen of the D-glucitol backbone and to verify the relative and absolute stereochemistry of the polyol chain.
A complete NMR analysis would typically involve a suite of experiments, including:
¹H NMR: This would provide information on the number and environment of protons in the molecule. Key signals would include the multiplets from the glucitol backbone protons, the triplet from the terminal methyl group of the hexyl chain, and the multiplets from the methylene (B1212753) groups of the hexyl chain.
¹³C NMR: This experiment would show the number of unique carbon atoms. The chemical shift of the C-4 carbon would be significantly affected by the O-alkylation, providing direct evidence for the position of the hexyl group. psu.edu
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. A Correlation SpectroscopY (COSY) experiment would show correlations between adjacent protons along the glucitol and hexyl chains. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be crucial to show a correlation between the protons on the C-1' of the hexyl group and the C-4 of the glucitol moiety, definitively confirming the 4-O-hexyl linkage.
The stereochemistry of the D-glucitol backbone would be confirmed by analyzing the coupling constants (J-values) between the protons on the chiral carbons and by comparing the chemical shifts to those of known polyols. acs.org
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Determination and Fragmentation Analysis
Advanced mass spectrometry techniques are vital for confirming the elemental composition and probing the structure of a molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. researchgate.netthermofisher.com For D-Glucitol, 4-O-hexyl- (C₁₂H₂₆O₆), HRMS would distinguish its exact mass from other isobaric compounds.
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of D-Glucitol, 4-O-hexyl- is selected and then fragmented by collision-induced dissociation (CID). nih.govnationalmaglab.org The analysis of the resulting fragment ions provides structural information. Key fragmentations would be expected to occur at the glycosidic-like C-O bond of the hexyl ether and through cleavages of the C-C bonds within the glucitol backbone. The fragmentation pattern would help to confirm the sequence of hydroxyl groups and the position of the hexyl substituent. For instance, the loss of a hexene or hexanol neutral fragment would be indicative of the O-hexyl group. The fragmentation of the remaining glucitol portion would be compared to the known fragmentation patterns of sugar alcohols. nih.gov
Table 2: Expected HRMS and MS/MS Data for D-Glucitol, 4-O-hexyl-
| Analysis | Expected Result | Information Gained |
|---|---|---|
| HRMS | Exact mass measurement of the molecular ion (e.g., [M+Na]⁺) | Unambiguous determination of the molecular formula (C₁₂H₂₆O₆) |
| MS/MS | Fragmentation pattern showing characteristic losses | Structural confirmation, including the position of the hexyl group and the polyol structure |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique primarily used to identify the functional groups present within a molecule. utdallas.edu The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that acts as a molecular "fingerprint". utdallas.edu For the structural elucidation of D-Glucitol, 4-O-hexyl-, IR spectroscopy provides crucial information about its key chemical features, namely the hydroxyl, ether, and aliphatic C-H groups.
The IR spectrum of D-Glucitol, 4-O-hexyl- would be characterized by several key absorption bands. The most prominent of these is typically a very broad and strong band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple alcohol groups. vscht.cz The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups. The presence of both primary and secondary alcohol groups in the glucitol backbone contributes to the complexity of this region. docbrown.info
Another key diagnostic area is the C-H stretching region, between 3000 and 2850 cm⁻¹. libretexts.orglibretexts.org The absorptions here are due to the stretching vibrations of the C-H bonds within the hexyl group and the glucitol backbone. The presence of these sharp bands confirms the aliphatic nature of the compound. vscht.cz
The fingerprint region, typically from 1500 to 400 cm⁻¹, contains a complex series of absorptions that are unique to the molecule. docbrown.info Within this region, the C-O stretching vibrations are particularly important for D-Glucitol, 4-O-hexyl-. Bands corresponding to C-O stretching from secondary alcohol groups are expected around 1150-1075 cm⁻¹, while those from primary alcohols appear near 1075-1000 cm⁻¹. docbrown.info Crucially, the C-O-C stretching vibration of the ether linkage is also found in this vicinity, generally between 1150 and 1070 cm⁻¹, often overlapping with the alcohol C-O bands. docbrown.info The complex pattern of overlapping vibrations in this region provides a unique fingerprint for the identification of D-Glucitol, 4-O-hexyl-. docbrown.info
The table below summarizes the expected characteristic IR absorption frequencies for the functional groups present in D-Glucitol, 4-O-hexyl-.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |
| 3500 - 3200 | O-H stretch | Alcohol | Strong, Broad |
| 3000 - 2850 | C-H stretch | Alkane | Strong, Sharp |
| 1470 - 1450 | C-H bend | Alkane | Variable |
| 1150 - 1070 | C-O-C stretch | Ether | Strong |
| 1150 - 1000 | C-O stretch | Alcohol (Primary & Secondary) | Strong |
This interactive table details the principal infrared absorption bands anticipated for D-Glucitol, 4-O-hexyl-, linking specific vibrational modes to the compound's functional groups.
Challenges and Innovations in Analytical Protocols for Complex Natural Product Mixtures
The isolation and analysis of a specific compound like D-Glucitol, 4-O-hexyl- from a complex natural product matrix, such as a plant extract, present significant analytical challenges. These matrices are inherently complex, containing hundreds or thousands of compounds with diverse chemical properties and wide-ranging concentrations. unito.itmdpi.com This complexity can interfere with the reliable determination of target analytes. unito.it
One of the primary challenges is the chemical similarity of components within the mixture. Natural extracts often contain a variety of structurally related compounds, such as isomers, other sugar alcohols, or glycosides, which can co-elute during chromatographic separation, making isolation and quantification difficult. researchgate.net Furthermore, the presence of a complex matrix can lead to signal suppression or enhancement in detection techniques like mass spectrometry, affecting accuracy. mdpi.com The often low concentration of the target analyte relative to other components necessitates highly sensitive and selective analytical methods. mdpi.com
To overcome these hurdles, significant innovations in analytical protocols have been developed. The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has provided a substantial improvement over traditional High-Performance Liquid Chromatography (HPLC) by using columns with smaller particle sizes. This results in higher resolution, improved sensitivity, and faster analysis times, enhancing the separation of closely related compounds.
The coupling of advanced separation techniques with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, is a particularly powerful innovation. sigmaaldrich.com HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. This greatly increases the confidence in compound identification, even in the absence of a chemical standard, and helps to distinguish the target compound from background matrix interferences. mdpi.com
Moreover, there is a growing emphasis on "Green Analytical Chemistry," which aims to develop methods that are more environmentally friendly. unito.it This includes the use of greener solvents, miniaturization of sample preparation techniques, and automation to reduce waste and energy consumption. unito.it For complex mixtures, non-specific fingerprinting approaches are also gaining traction. mdpi.com These methods use the entire analytical signal (e.g., a chromatogram or spectrum) as a chemical descriptor of the sample, which is then analyzed using chemometric techniques to classify or compare samples without necessarily identifying every single component. mdpi.com
The table below outlines the key challenges in analyzing complex natural product mixtures and the corresponding innovative solutions.
| Challenge | Description | Innovative Analytical Solution(s) |
| Matrix Complexity | High number of diverse compounds in the sample. unito.itmdpi.com | UHPLC for enhanced separation; HRMS for selective detection. |
| Co-elution | Structurally similar compounds eluting at the same time. | Two-Dimensional Liquid Chromatography (2D-LC); UHPLC. |
| Low Analyte Concentration | Target compound is present in trace amounts. | Sensitive detectors (e.g., HRMS); optimized sample preparation and concentration steps. mdpi.com |
| Compound Identification | Ambiguity in identifying the correct compound without a standard. | High-Resolution Mass Spectrometry (HRMS) for accurate mass and formula determination. mdpi.com |
| Environmental Impact | Use of large volumes of hazardous organic solvents. | Green Analytical Chemistry principles: miniaturization, automation, use of safer solvents. unito.it |
This interactive table summarizes the significant obstacles faced during the analysis of compounds within complex natural mixtures and the modern analytical strategies developed to address them.
Investigations into the Biosynthetic Pathways of D Glucitol, 4 O Hexyl
Elucidation of Precursor Molecules and Enzymatic Transformations
The biosynthesis of the D-Glucitol backbone is known to originate from common carbohydrate precursors. The primary pathways involve the reduction of hexose (B10828440) sugars.
Precursor Molecules: The most common precursor for D-Glucitol biosynthesis is D-glucose . In many organisms, D-glucose is converted to D-glucitol via the polyol pathway. nih.govcreative-proteomics.com Another key precursor is D-fructose-6-phosphate , which serves as a starting point in a pathway identified in certain bacteria. acs.orgnih.gov These precursors are central metabolites in glycolysis, linking D-glucitol biosynthesis directly to primary carbohydrate metabolism.
Enzymatic Transformations: Two main enzymatic routes for D-Glucitol synthesis have been characterized:
Direct Reduction of D-Glucose: The most widespread pathway involves the direct reduction of D-glucose. This reaction is catalyzed by the enzyme aldose reductase (EC 1.1.1.21), which uses NADPH as a cofactor to reduce the aldehyde group of glucose to a primary alcohol group, forming D-glucitol. nih.gov Subsequently, D-glucitol can be converted to fructose (B13574) by sorbitol dehydrogenase (EC 1.1.1.14). nih.gov
Two-Step Pathway from D-Fructose-6-Phosphate: A more complex, two-step pathway has been elucidated in bacteria such as Campylobacter jejuni for the formation of a nucleotide-activated form of D-glucitol. acs.orgnih.gov
Step 1: A sugar nucleotidyltransferase (specifically, a cytidylyltransferase in C. jejuni HS:5) catalyzes the reaction between cytidine (B196190) triphosphate (CTP) and D-fructose-6-phosphate to produce CDP-6-D-fructose. acs.orgnih.gov
Step 2: An NAD(P)-dependent oxidoreductase then reduces the keto group of CDP-6-D-fructose, using NADPH, to yield CDP-6-D-glucitol. acs.orgnih.gov
The 4-O-hexyl- Moiety: Current scientific literature does not provide evidence for a biosynthetic pathway involving a "hexyltransferase" or similar enzyme that attaches a hexyl group at the C4 position of D-glucitol. O-alkylation of sugars is more commonly achieved through chemical synthesis, for instance, by reacting the polyol with an alkyl halide under alkaline conditions. softbeam.net While enzymatic acylation (transfer of acyl groups) of sugars is known, direct enzymatic alkylation with a simple hexyl group has not been characterized for this compound in a biological system. acs.org Therefore, D-Glucitol, 4-O-hexyl- is likely a synthetic derivative rather than a natural product.
| Enzyme Family | Specific Enzyme Example | EC Number | Precursor(s) | Product | Organism Example |
| Aldose Reductase | Aldose Reductase | 1.1.1.21 | D-Glucose, NADPH | D-Glucitol, NADP+ | Eukaryotes, Drosophila |
| Sugar Nucleotidyltransferase | HS5.18 | - | D-Fructose-6-P, CTP | CDP-6-D-fructose, PPi | Campylobacter jejuni |
| Oxidoreductase | HS5.17 | - | CDP-6-D-fructose, NADPH | CDP-6-D-glucitol, NADP+ | Campylobacter jejuni |
Tracing Isotopic Labeling in Biosynthesis Research
Isotopic labeling is a powerful technique used to decipher biosynthetic pathways by tracing the metabolic fate of labeled precursors. beilstein-journals.org Although specific isotopic labeling studies for D-Glucitol, 4-O-hexyl- are not available, the principles can be applied to its D-glucitol core.
In a hypothetical study, cells of a D-glucitol-producing organism would be fed with isotopically labeled glucose, such as ¹³C-labeled glucose (¹³C₆-glucose). nih.gov The organism would metabolize this labeled precursor. Subsequently, D-glucitol would be extracted and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
The pattern of ¹³C incorporation into the D-glucitol molecule would confirm that glucose is the direct precursor. For instance, if D-glucitol is synthesized directly from D-glucose, the labeling pattern in the carbon skeleton of glucitol would mirror that of the starting glucose. nih.govbeilstein-journals.org This method is fundamental in confirming precursor-product relationships and elucidating the sequence of enzymatic reactions in a metabolic pathway. researchgate.net
Genetic and Transcriptomic Studies of Biosynthetic Gene Clusters
Investigations into the genomes of various bacteria have revealed specific gene clusters, often organized in operons, responsible for the transport and metabolism of D-glucitol (sorbitol). These are typically referred to as the gut (glucitol) or srl (sorbitol) operons.
Genetic Organization: In bacteria like Clostridium beijerinckii and Escherichia coli, the gut operon encodes the necessary proteins for D-glucitol utilization. nih.govresearchgate.net A typical operon includes genes for:
Enzyme II (EII) of the Phosphotransferase System (PTS): These are membrane-bound permeases that transport D-glucitol into the cell, concurrently phosphorylating it to D-glucitol-6-phosphate. The EII complex often consists of multiple subunits (e.g., GutA, GutB, GutC). nih.govfrontiersin.org
D-Glucitol-6-phosphate Dehydrogenase (GutF/SrlD): This enzyme oxidizes D-glucitol-6-phosphate to D-fructose-6-phosphate, which then enters glycolysis. frontiersin.orgmdpi.com
Regulatory Proteins (GutM/GutR): These proteins control the expression of the operon, often ensuring that the genes are only transcribed in the presence of D-glucitol and the absence of a preferred carbon source like glucose (catabolite repression). frontiersin.org
In Gluconobacter frateurii, a different system exists where genes for a FAD-dependent D-sorbitol dehydrogenase (sldSLC) are activated by a transcriptional regulator, sldR. tandfonline.com
Transcriptomic Analysis: Transcriptomic studies, which measure the expression levels of all genes in an organism, have provided further insights. In Lacticaseibacillus casei, the presence of sorbitol in the growth medium leads to the significant upregulation of srl genes, including those for the sorbitol-specific PTS and sorbitol-6-phosphate (B1195476) 2-dehydrogenase. mdpi.com Similarly, global transcriptomic analysis in various bacteria helps identify genes that respond to specific substrates or stressors, revealing the regulatory networks controlling metabolic pathways like D-glucitol utilization. unina.itresearchgate.netplos.org
| Gene/Operon | Encoded Protein/Function | Organism Example |
| gut/srl operon | Complete system for glucitol transport and metabolism | Escherichia coli, Clostridium beijerinckii, Pediococcus parvulus |
| gutA/gutB/gutC | Subunits of the sorbitol-specific PTS transporter | Pediococcus parvulus |
| gutF/srlD | Sorbitol-6-phosphate dehydrogenase | Pediococcus parvulus, Lacticaseibacillus casei |
| gutR/gutM | Transcriptional regulators of the gut operon | Pediococcus parvulus |
| sldSLC | FAD-dependent D-sorbitol dehydrogenase subunits | Gluconobacter frateurii |
| sldR | Transcriptional activator for sldSLC expression | Gluconobacter frateurii |
Comparative Biosynthetic Analyses Across D-Glucitol, 4-O-hexyl- Producing Organisms
As natural production of D-Glucitol, 4-O-hexyl- has not been documented, a comparative analysis is best performed on the biosynthesis of its D-glucitol core across different organisms. The strategies for D-glucitol synthesis and metabolism show considerable diversity.
Eukaryotes vs. Prokaryotes: In many eukaryotes, D-glucitol is synthesized via the polyol pathway as a single-step reduction of glucose by aldose reductase. nih.gov This pathway is often associated with osmotic stress regulation. In contrast, many bacteria utilize the PTS for uptake and initial phosphorylation, followed by oxidation. nih.gov
Bacterial Diversity: Even within bacteria, the pathways differ.
Enterobacteriaceae (E. coli) and Lactic Acid Bacteria (P. parvulus): These organisms commonly use a repressible gut/srl operon that couples transport via the PTS with subsequent oxidation of D-glucitol-6-phosphate. researchgate.netfrontiersin.org
Gluconobacter species: These bacteria are known for incomplete oxidation of sugars and polyols. G. frateurii possesses a membrane-bound FAD-dependent D-sorbitol dehydrogenase that directly oxidizes D-sorbitol, a process distinct from the cytoplasmic, NAD-dependent dehydrogenases found in PTS-utilizing bacteria. tandfonline.com
Campylobacter jejuni: This bacterium presents a unique pathway where D-glucitol is first activated to a nucleotide-linked form (CDP-6-D-glucitol) before its incorporation into capsular polysaccharides. acs.orgnih.gov This pathway starts from fructose-6-phosphate, not glucose, and involves different enzymatic machinery compared to the gut operons.
This comparative view demonstrates that while D-glucitol is a common metabolite, organisms have evolved distinct and specialized pathways for its synthesis and utilization, tailored to their specific metabolic contexts and physiological needs.
Chemical Synthesis Strategies for D Glucitol, 4 O Hexyl and Its Analogues
Total Synthesis Approaches of D-Glucitol, 4-O-hexyl-
The total synthesis of D-Glucitol, 4-O-hexyl- and other 4-O-alkyl-D-glucitols has been achieved through the regioselective reduction of cyclic acetals of D-glucose. A key strategy involves the preparation of 4,6-O-alkylidene-α/β-D-glucopyranoses, which serve as precursors to the target 4-O-alkyl-D-glucitols.
A notable method involves the quantitative reduction of both the hemiacetal and the acetal (B89532) groups of 4,6-O-alkylidene-α/β-D-glucopyranoses. dntb.gov.ua In this approach, the starting material, D-glucose, is first condensed with an appropriate alkanal (e.g., hexanal (B45976) for the synthesis of the hexyl derivative) to form the corresponding 4,6-O-alkylidene acetal. This intermediate is then subjected to a reduction process. For instance, the use of ethyldiboranes(6) in the presence of 9-methylsulfonyloxy-9-borabicyclo[3.3.1]nonane (MSBBN) after conversion of the remaining hydroxyl groups to their tri-O-diethylboryl derivatives leads to the cleavage of the acetal and reduction of the hemiacetal. dntb.gov.ua
This reduction yields a mixture of 4-O-alkyl-D-glucitols and 6-O-alkyl-D-glucitols, which can then be separated by chromatography to isolate the desired 4-O-alkylated product. dntb.gov.ua This approach provides a direct route from D-glucose derivatives to the target D-Glucitol, 4-O-hexyl- and its long-chain alkyl analogues.
Table 1: Key Steps in the Total Synthesis of 4-O-Alkyl-D-Glucitols
| Step | Reaction | Reagents and Conditions | Product(s) |
| 1 | Acetal Formation | D-glucose, Alkanal (e.g., Hexanal), Pyridinium tosylate | 4,6-O-Alkylidene-α/β-D-glucopyranose |
| 2 | Borylation | 4,6-O-Alkylidene-α/β-D-glucopyranose, Diethylborane | 1,2,3-tri-O-diethylboryl-4,6-O-alkylidene-α/β-D-glucopyranose |
| 3 | Reductive Cleavage | Ethyldiboranes(6), 9-methylsulfonyloxy-9-borabicyclo[3.3.1]nonane (MSBBN) | Mixture of 4-O-Alkyl-D-glucitol and 6-O-Alkyl-D-glucitol |
| 4 | Separation | Chromatographic methods | Pure 4-O-Alkyl-D-glucitol |
Chemo-Enzymatic Synthesis Methodologies for Glucitol Derivatives
Chemo-enzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create complex molecules like glucitol derivatives. These methods are particularly advantageous for achieving regioselectivity and stereoselectivity under mild reaction conditions.
A prominent example is the synthesis of D-glucitol-based non-ionic amphiphiles, where enzymes are used to construct key building blocks. mdpi.com In one such strategy, D-glucitol acts as a scaffold. The synthesis commences with the chemical protection of specific hydroxyl groups of D-glucitol, for instance, by forming D-glucitol-3,4-acetonide. mdpi.com The remaining primary hydroxyl groups at positions 1 and 6 can then be chemically modified, for example, by conversion to azides.
The enzymatic step is typically introduced in the synthesis of other parts of the final molecule that will be attached to the glucitol backbone. For example, immobilized Candida antarctica lipase (B570770) (Novozym-435) can be used for the regioselective acylation of glycerol (B35011) derivatives, which are later coupled to the modified glucitol scaffold using click chemistry. mdpi.com This combination of chemical modifications on the glucitol core and enzymatic synthesis of appended chains allows for the construction of well-defined amphiphilic architectures.
Table 2: Example of a Chemo-Enzymatic Synthesis Strategy for Glucitol Derivatives
| Step | Transformation | Method | Key Reagents/Enzyme | Purpose |
| 1 | Selective Protection of D-Glucitol | Chemical | Acetone, H₂SO₄ | Formation of D-glucitol-3,4-acetonide to protect the C3 and C4 hydroxyls. mdpi.com |
| 2 | Functionalization of Primary Hydroxyls | Chemical | p-Toluenesulfonyl chloride, NaN₃ | Conversion of C1 and C6 hydroxyls to azides for subsequent click chemistry. mdpi.com |
| 3 | Synthesis of Hydrophilic/phobic Segments | Enzymatic | Immobilized Candida antarctica lipase (Novozym-435) | Regioselective esterification of glycerol or other polyols. mdpi.com |
| 4 | Coupling | Chemical (Click Chemistry) | Copper(I) catalyst | Ligation of the enzymatically synthesized segments to the glucitol backbone. mdpi.com |
Synthesis of Stereoisomers and Structural Analogues for Comparative Research
The biological activity and physical properties of carbohydrate derivatives are highly dependent on their stereochemistry. Therefore, the synthesis of stereoisomers and structural analogues of D-Glucitol, 4-O-hexyl- is crucial for comparative studies, such as in the investigation of structure-activity relationships of potential drug candidates or the properties of liquid crystals.
The synthesis of stereoisomers of D-glucitol, such as L-glucitol (the enantiomer) or other diastereomers like D-mannitol or D-iditol, starts from the corresponding rare sugars (L-glucose, D-mannose, D-idose). L-glucose, for instance, can be synthesized from the more abundant D-glucose through a series of chemical transformations. researchgate.net One reported method involves the conversion of D-glucose into methyl 2,3-O-isopropylidene-β-D-gulofuranosiduronic acid, which serves as a key intermediate. This is then transformed into L-glucono-1,5-lactone, and a selective reduction yields L-glucose. researchgate.net Once the desired stereoisomer of the sugar is obtained, it can be reduced to the corresponding alditol (e.g., L-glucose to L-glucitol) using a reducing agent like sodium borohydride. Subsequently, the synthetic strategies for regioselective alkylation, similar to those described for D-glucitol, can be applied to introduce the hexyl group at the C4 position.
The synthesis of structural analogues can involve modifications at various positions. For example, changing the position of the alkyl chain from C4 to other hydroxyl groups (e.g., C1, C2, C3, C5, or C6) would provide a series of regioisomers for comparative studies. The synthesis of these analogues would require different protecting group strategies to expose the desired hydroxyl group for alkylation.
Development of Novel Protecting Group Strategies in Glucitol Chemistry
The selective functionalization of the multiple hydroxyl groups of glucitol is a central challenge in its chemistry. The development of novel protecting group strategies is therefore essential for the synthesis of specifically substituted derivatives like D-Glucitol, 4-O-hexyl-. Protecting groups are used to temporarily mask certain hydroxyl groups while others are being chemically modified.
In glucitol chemistry, the two primary hydroxyl groups at C1 and C6 are generally more reactive than the four secondary hydroxyl groups at C2, C3, C4, and C5. This difference in reactivity can be exploited for selective functionalization. For instance, trityl or silyl (B83357) ethers can be used to selectively protect the primary hydroxyls.
For the synthesis of a 4-O-alkylated glucitol, a strategy is required that differentiates the C4 hydroxyl from the other secondary hydroxyls. This often involves the formation of cyclic acetals or ketals that span two or more hydroxyl groups. For example, benzylidene acetals can be formed across the C4 and C6 hydroxyls of a glucose precursor, which upon reductive cleavage can lead to a free hydroxyl at C6 and an ether at C4. dntb.gov.ua
Another approach involves the use of stannylene acetals, which can activate specific hydroxyl groups towards alkylation. The reaction of an alditol with a dibutyltin (B87310) oxide can form a cyclic stannylene acetal, and the regioselectivity of the subsequent alkylation depends on the structure of the alditol and the reaction conditions.
The concept of orthogonal protecting groups is also critical. ntnu.no This involves using multiple protecting groups in the same molecule that can be removed under different conditions, allowing for the sequential functionalization of different hydroxyl groups.
Table 3: Protecting Groups in Glucitol and Carbohydrate Chemistry
| Protecting Group | Functional Group Protected | Introduction Reagents | Removal Conditions |
| Acetal/Ketal (e.g., Isopropylidene, Benzylidene) | Vicinal diols (e.g., C3-C4, C4-C6) | Aldehyde/Ketone, Acid catalyst | Mild acid hydrolysis |
| Silyl Ethers (e.g., TBDMS, TIPS) | Primary and secondary hydroxyls | Silyl chloride, Base (e.g., Imidazole) | Fluoride source (e.g., TBAF) |
| Benzyl Ethers | Primary and secondary hydroxyls | Benzyl bromide, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |
| Trityl Ethers | Primary hydroxyls | Trityl chloride, Pyridine | Mild acid |
| Acyl Esters (e.g., Acetate (B1210297), Benzoate) | Primary and secondary hydroxyls | Acyl chloride/anhydride, Base | Base (e.g., NaOMe in MeOH) |
Mechanistic Studies of D Glucitol, 4 O Hexyl Interactions at the Molecular and Cellular Level
Investigations into Molecular Recognition and Binding with Biomolecules
The molecular structure of D-Glucitol, 4-O-hexyl-, featuring a polar polyol headgroup (D-Glucitol) and a nonpolar hexyl tail, dictates its amphiphilic nature. This duality is central to its molecular recognition by and binding to biomolecules. The binding is typically a nuanced interplay of hydrophobic interactions and hydrogen bonding.
The hexyl chain can engage with hydrophobic pockets or surfaces on proteins, while the multiple hydroxyl groups of the glucitol moiety are available for hydrogen bonding with polar amino acid residues. jeslyee.com Studies on other alkyl glycosides have demonstrated that the hydrophobic tail can insert into nonpolar cavities of proteins, leading to conformational changes in the biomolecule. nih.govacs.org This adaptive binding is a known mechanism for glycolipid transfer proteins, which modify their structure to accommodate the lipid chains of their ligands. acs.org
The binding affinity is often dependent on the length of the alkyl chain. For instance, in studies of n-alkyl β-D-thioxylosides inhibiting human liver cytosolic β-glucosidase, the binding affinity increases with the length of the alkyl chain, indicating a significant contribution from hydrophobic interactions. osu.edu This suggests that the hexyl group of D-Glucitol, 4-O-hexyl- plays a crucial role in its binding characteristics.
Furthermore, the stereochemistry of the carbohydrate headgroup is critical. The specific arrangement of hydroxyl groups on the D-glucitol backbone determines the potential hydrogen bond network that can be formed with a receptor. acs.org Research on artificial receptors has shown that even subtle changes in the hydroxyl group positions on a sugar alcohol can dramatically alter binding selectivity. nih.gov
Table 1: Factors Influencing Molecular Recognition of Alkyl-Polyols
| Feature | Role in Molecular Recognition | Relevant Findings |
|---|---|---|
| Alkyl Chain | Hydrophobic interactions, insertion into nonpolar pockets | Binding affinity often increases with chain length. osu.edu Can induce adaptive conformational changes in the protein receptor. nih.govacs.org |
| Polyol Headgroup | Hydrogen bonding, electrostatic interactions | The specific stereochemistry of hydroxyl groups is crucial for binding specificity. acs.orgnih.gov |
| Amphiphilicity | Enables interaction with both polar and nonpolar domains of biomolecules | A central feature for the binding of glycolipids and related compounds. rsc.orgmdpi.com |
Role of D-Glucitol, 4-O-hexyl- in Cellular Processes (e.g., membrane interaction, signaling pathways)
The amphiphilic character of D-Glucitol, 4-O-hexyl- strongly suggests a primary interaction with cellular membranes. Similar to other alkylated carbohydrates, it is expected to insert its hydrophobic hexyl tail into the lipid bilayer, leaving the polar D-glucitol headgroup exposed to the aqueous environment. mdpi.com This intercalation can alter membrane properties such as fluidity and permeability. The extent of this interaction would be influenced by the concentration of the compound, with the potential to form micelles at concentrations above its critical micelle concentration (CMC). jeslyee.com
At the cellular level, the accumulation of sugar alcohols like sorbitol is known to induce osmotic stress. ontosight.ai This stress can activate various signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, which in turn can trigger cellular responses ranging from adaptation to apoptosis. ontosight.ai
Recent research in Drosophila has uncovered a novel role for sugar alcohols in the innate immune system. nih.gov It was found that sugar alcohols, produced via the polyol pathway, can act as "alarmins" that mediate communication between different immune tissues, such as the gut and the fat body. nih.gov This suggests that D-Glucitol, 4-O-hexyl-, as a derivative of a key polyol pathway intermediate, could potentially modulate immune signaling pathways.
The polyol pathway itself, which converts glucose to sorbitol and then to fructose (B13574), is implicated in various pathological conditions, particularly diabetic complications. mdpi.com The enzymes of this pathway, aldose reductase and sorbitol dehydrogenase, are targets for therapeutic intervention. While D-Glucitol, 4-O-hexyl- is not a direct substrate, its structural similarity to sorbitol suggests it could potentially interact with these enzymes, although this remains to be experimentally verified.
Structure-Interaction Relationship (SIR) Studies of D-Glucitol, 4-O-hexyl- and its Derivatives
Structure-Interaction Relationship (SIR) and Structure-Activity Relationship (SAR) studies on related alkyl glycosides provide a strong basis for predicting the behavior of D-Glucitol, 4-O-hexyl- and its derivatives. These studies consistently highlight the importance of both the aglycone (the non-carbohydrate part, in this case, the hexyl group) and the glycone (the carbohydrate part) in determining the molecule's interactions and biological effects. nih.govacs.org
Key SIR/SAR Observations from Related Compounds:
Alkyl Chain Length: The length of the alkyl chain is a critical determinant of biological activity and binding affinity. Studies on alkylglycoside derivatives have shown that both increasing and decreasing the chain length from an optimal size can lead to a loss of activity. For example, in a series of aminoalkyl thio-D-mannopyranosides with insulin-like activity, the 6-aminohexyl derivative showed maximal activity. nih.gov Similarly, for renal targeting alkylglycosides, an 11-carbon chain showed greater kidney uptake than a 5- or 8-carbon chain. nih.gov This implies that the hexyl (6-carbon) chain of D-Glucitol, 4-O-hexyl- is likely in a range that could confer significant biological interaction.
Sugar Moiety: The structure and stereochemistry of the sugar headgroup are highly specific. For renal targeting vectors, an equatorial hydroxyl group at the C4 position of the sugar was found to be essential. nih.gov D-Glucitol possesses this feature. Modifications to other hydroxyl groups often lead to a decrease or loss of activity. nih.gov
Linking Atom: The atom connecting the alkyl chain to the sugar (the glycosidic linkage) also influences interaction. For renal targeting, a thioether (S) linkage was preferred over an ether (O) or an amino (NH) linkage. nih.gov In D-Glucitol, 4-O-hexyl-, this is an ether linkage.
Table 2: Predicted Structure-Interaction Relationships for D-Glucitol, 4-O-hexyl- based on Analogous Compounds
| Molecular Feature | Predicted Importance for Interaction | Rationale from Analogous Compounds |
|---|---|---|
| Hexyl Chain (C6) | Likely to be in an optimal range for significant hydrophobic interactions. | Studies on other alkyl glycosides show that C5-C11 chains often confer potent biological activity. nih.govnih.gov |
| D-Glucitol Headgroup | The specific stereochemistry, especially the C4-OH, is likely critical for specific hydrogen bonding. | An equatorial C4-OH has been shown to be essential for the binding of some alkylglycosides to their receptors. nih.gov |
| 4-O-Ether Linkage | May confer moderate binding affinity compared to other possible linkages. | Thioether linkages have been shown to be superior for some biological targets. nih.gov |
Computational and Theoretical Modeling of D-Glucitol, 4-O-hexyl- Interactions
Computational methods are invaluable for exploring the interactions of amphiphilic molecules like D-Glucitol, 4-O-hexyl- at an atomic level, especially when experimental data is scarce. Molecular dynamics (MD) simulations and molecular docking are two powerful approaches.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of D-Glucitol, 4-O-hexyl- in various environments, such as in aqueous solution or interacting with a lipid bilayer. researchgate.net Simulations of related alkyl glycosides have provided insights into micelle formation, the conformation of the sugar headgroups, and their hydrogen bonding networks with water. acs.org For D-Glucitol, 4-O-hexyl-, MD simulations could predict how it inserts into a cell membrane, the orientation of its hexyl tail and glucitol headgroup, and the resulting perturbations to the lipid environment. mdpi.comresearchgate.netaip.org
Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. researchgate.net Docking studies could be used to investigate the potential binding of D-Glucitol, 4-O-hexyl- to the active sites of enzymes, such as those in the polyol pathway (aldose reductase and sorbitol dehydrogenase). beilstein-archives.org Such studies would involve generating a 3D model of D-Glucitol, 4-O-hexyl- and "docking" it into the crystal structure of the target protein to calculate a binding score and visualize the potential interactions (e.g., hydrogen bonds, hydrophobic contacts).
Table 3: Potential Computational Approaches for Studying D-Glucitol, 4-O-hexyl-
| Computational Method | Potential Application | Information Gained |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Modeling the interaction with a lipid bilayer. | Insertion depth, orientation, effect on membrane properties, dynamics of the interaction. mdpi.comaip.org |
| Molecular Docking | Predicting binding to enzyme active sites (e.g., aldose reductase). | Preferred binding mode, binding affinity score, key interacting residues. researchgate.netbeilstein-archives.org |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity. | Correlating physicochemical properties of derivatives with their interaction potential. mdpi.com |
Analytical Methodologies for Quantifying D Glucitol, 4 O Hexyl in Biological and Environmental Matrices
Development of Quantitative GC-MS and HPLC-MS/MS Methods
The development of robust quantitative methods for D-Glucitol, 4-O-hexyl- hinges on the selection of the appropriate analytical platform, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
GC-MS Methods:
For GC-MS analysis, derivatization is a critical step to increase the volatility and thermal stability of the polar D-Glucitol, 4-O-hexyl- molecule. jfda-online.comresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), is a common approach to replace active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. jfda-online.com Acetylation to form alditol acetates is another derivatization technique that has been successfully used for the analysis of related carbohydrates. researchgate.net
The selection of the GC column is also vital for good separation. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is often suitable for separating the derivatized analytes. The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is achieved using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized D-Glucitol, 4-O-hexyl-. nih.gov One study identified D-Glucitol, 4-O-hexyl- in a plant extract using GC-MS, demonstrating the feasibility of this technique. figshare.com
HPLC-MS/MS Methods:
HPLC-MS/MS offers the advantage of analyzing D-Glucitol, 4-O-hexyl- without the need for derivatization, thus simplifying sample preparation and avoiding potential artifacts from the derivatization reaction. nih.gov Reversed-phase chromatography is a common separation technique, although the high polarity of the analyte can lead to poor retention on traditional C18 columns. nih.govsigmaaldrich.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that provides better retention for polar compounds. sigmaaldrich.com
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. acs.org Electrospray ionization (ESI) is the most common ionization source for this type of analysis, and it can be operated in either positive or negative ion mode. coresta.org Quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. researchgate.net
A hypothetical HPLC-MS/MS method for D-Glucitol, 4-O-hexyl- could utilize a C18 column with a gradient elution program.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined empirically |
Standardization and Validation of Analytical Protocols
The validation of analytical methods is essential to ensure the reliability and accuracy of the quantitative data. Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.org The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The linearity of the method is assessed by analyzing a series of standard solutions at different concentrations. The response (peak area) is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is typically determined by recovery studies in spiked matrix samples. ich.org Precision is the degree of agreement among individual measurements and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org The results are expressed as the relative standard deviation (RSD), which should ideally be below 15%. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.net These are typically determined from the standard deviation of the response and the slope of the calibration curve.
A summary of typical validation parameters for a hypothetical validated HPLC-MS/MS method for D-Glucitol, 4-O-hexyl- is presented below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15% |
| LOD | Signal-to-Noise Ratio > 3 |
| LOQ | Signal-to-Noise Ratio > 10 |
Methodologies for Assessing D-Glucitol, 4-O-hexyl- Variability in Natural Sources
Assessing the variability of D-Glucitol, 4-O-hexyl- in natural sources, such as different plant species or under various environmental conditions, requires a validated analytical method and a well-designed sampling strategy. Metabolomics approaches, which aim to comprehensively analyze the small molecules in a biological system, are particularly useful for this purpose. oup.com
A comparative study of Cuscuta reflexa grown on different host plants revealed the presence of D-Glucitol, 4-O-hexyl- in the parasite grown on Cassia fistula but not in the one grown on Ficus benghalensis, as determined by GC-MS analysis of the ethyl acetate (B1210297) extracts. researchgate.net This highlights the influence of the host plant on the phytochemical profile of the parasitic plant.
To assess variability, a representative number of samples from each group (e.g., different plant species, different geographical locations, or different growth stages) should be collected. After extraction and analysis using a validated quantitative method, statistical analysis, such as analysis of variance (ANOVA) or principal component analysis (PCA), can be applied to the data to identify significant differences in the concentration of D-Glucitol, 4-O-hexyl- among the groups. diva-portal.org
Considerations for Sample Preparation and Matrix Effects in Quantification
The complexity of biological and environmental matrices necessitates careful sample preparation to remove interfering substances and to enrich the analyte of interest. nih.gov Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govresearchgate.net For plant materials, an initial extraction with a suitable solvent, such as methanol (B129727) or ethyl acetate, is typically performed. researchgate.net
Matrix effects are a significant challenge in quantitative analysis, particularly with HPLC-MS/MS using ESI. researchgate.net Co-eluting compounds from the matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.netgoogle.com
Several strategies can be employed to mitigate matrix effects:
Effective Sample Cleanup: Using SPE or other cleanup techniques can remove a significant portion of the matrix components.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds.
Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. researchgate.net
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can also help to compensate for matrix effects. researchgate.net
The choice of sample preparation method and the strategy to address matrix effects should be carefully validated for each specific matrix to ensure accurate and reliable quantification of D-Glucitol, 4-O-hexyl-.
Future Research Trajectories and Methodological Advancements for D Glucitol, 4 O Hexyl Research
Integration of Multi-Omics Data for Comprehensive Understanding
A significant future direction in understanding the biological relevance of D-Glucitol, 4-O-hexyl- involves the integration of multi-omics data. This approach moves beyond studying the compound in isolation to mapping its influence on complex biological systems. By combining genomics, proteomics, and metabolomics, researchers can build a holistic picture of the molecular interactions and downstream effects of this synthetic glycolipid. nih.govnih.gov
Initially, metabolomics would serve to track the fate of D-Glucitol, 4-O-hexyl- within a biological system, identifying any modifications or degradation products. Concurrently, proteomics can identify proteins that physically interact with the compound. This could reveal novel binding partners, such as cell surface receptors or intracellular enzymes, whose functions are modulated by the glycolipid. For instance, quantitative proteomics could compare the protein expression profiles of cells or tissues exposed to D-Glucitol, 4-O-hexyl- against a control, highlighting up- or down-regulated proteins and thereby identifying affected cellular pathways.
Genomic and transcriptomic analyses would complement these findings by revealing changes in gene expression that occur in response to the compound. This integrated dataset could elucidate the full cascade of events, from the initial physical interaction (proteomics) to the resulting changes in cellular metabolism (metabolomics) and the underlying genetic regulation (genomics/transcriptomics). frontiersin.orgbaker.edu.au Such studies are crucial for understanding potential efficacy or off-target effects if the compound is considered for biomedical applications.
Table 1: Potential Multi-Omics Approaches for D-Glucitol, 4-O-hexyl- Research
| Omics Discipline | Objective | Potential Research Questions | Key Methodologies |
|---|---|---|---|
| Proteomics | Identify protein binding partners and pathway alterations. | Which cell surface or intracellular proteins does D-Glucitol, 4-O-hexyl- interact with? How does it alter protein expression profiles? | Affinity Purification-Mass Spectrometry (AP-MS), Quantitative Proteomics (e.g., SILAC, TMT). |
| Metabolomics | Trace the metabolic fate and impact on cellular metabolism. | Is D-Glucitol, 4-O-hexyl- metabolized by cells? How does its presence affect endogenous metabolite levels? | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Genomics/Transcriptomics | Determine the genetic and transcriptional response. | Does exposure to the compound alter the expression of genes related to lipid metabolism or cell signaling? | RNA-Sequencing (RNA-Seq), Microarray Analysis. |
| Integrative Analysis | Construct a comprehensive network of molecular interactions. | How do protein interactions correlate with changes in gene expression and metabolic pathways? | Pathway Analysis, Network Biology, Bioinformatic Modeling. nih.gov |
Advancements in Micro-Scale Isolation and Analysis Techniques
The amphiphilic nature of D-Glucitol, 4-O-hexyl-, with its polar polyol head and nonpolar alkyl tail, presents unique challenges for its isolation from complex biological matrices and for detailed analytical characterization. Future research will increasingly rely on micro-scale techniques that offer higher sensitivity, reduced sample consumption, and improved resolution. nih.gov
Microfluidic "lab-on-a-chip" systems are a key emerging technology. These devices can integrate sample preparation, separation, and detection into a single platform, enabling rapid analysis of minute quantities. For D-Glucitol, 4-O-hexyl-, microfluidic chips could be designed for high-throughput screening of its interactions with proteins or for separating it from structurally similar lipids and carbohydrates. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like carbohydrates and could be miniaturized within such systems to resolve isomers or closely related analogues. researchgate.net
Mass spectrometry (MS) will remain a cornerstone of analysis, with advancements in soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being crucial. nih.gov Coupling these techniques with high-resolution analyzers such as Time-of-Flight (TOF) or Orbitrap allows for precise mass determination and structural elucidation through tandem MS (MS/MS). nih.govyoutube.com For a molecule like D-Glucitol, 4-O-hexyl-, MS/MS can confirm the identity of the glucitol and hexyl moieties and pinpoint the C4 ether linkage. nih.gov Furthermore, ion mobility-mass spectrometry, which separates ions based on their size and shape in the gas phase, offers a powerful tool for distinguishing between isomers that are identical in mass. nih.gov
Green Chemistry Approaches in D-Glucitol, 4-O-hexyl- Research
The synthesis of D-Glucitol, 4-O-hexyl- provides a significant opportunity for the application of green chemistry principles, moving away from traditional methods that may use harsh reagents and generate substantial waste. Future research will focus on developing sustainable and efficient synthetic routes.
One major trajectory is the use of heterogeneous solid acid catalysts for the etherification of D-Glucitol (Sorbitol). acs.org Traditional synthesis might involve homogeneous acids, which are difficult to separate from the product and create corrosive waste streams. escholarship.org Catalysts like sulfated zirconia or functionalized resins can facilitate the reaction under milder conditions and are easily recoverable and recyclable, improving the atom economy and reducing environmental impact. acs.orgnih.gov The selective alkylation of the C4 hydroxyl group over the other five hydroxyls on the glucitol backbone is a key challenge that could be addressed by designing catalysts with specific pore sizes and active site geometries.
Another promising avenue is the use of enzymatic catalysis. Lipases or specifically engineered glycosyltransferases could potentially catalyze the formation of the ether bond with high regioselectivity and stereoselectivity under mild, aqueous conditions, eliminating the need for protecting groups and hazardous organic solvents. mdpi.com Furthermore, research into alternative, bio-based solvents and energy sources, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Table 2: Comparison of Synthetic Approaches for D-Glucitol, 4-O-hexyl-
| Approach | Description | Advantages | Research Challenges |
|---|---|---|---|
| Traditional Synthesis | Uses homogeneous acid catalysts and organic solvents, often requiring protection/deprotection steps. | Established methodology. | Low selectivity, harsh conditions, corrosive waste, difficult purification. |
| Heterogeneous Catalysis | Employs solid acid catalysts (e.g., sulfated zirconia, zeolites, ion-exchange resins) to facilitate etherification. nih.govnih.gov | Catalyst is reusable, reduced waste, potentially milder conditions. | Achieving high regioselectivity for the C4 hydroxyl group, catalyst deactivation. |
| Enzymatic Synthesis | Utilizes enzymes (e.g., lipases, engineered transferases) to form the ether linkage. | High selectivity, mild reaction conditions (aqueous, neutral pH), biodegradable catalyst. | Enzyme stability and cost, low reaction rates. |
| Microwave-Assisted Synthesis | Uses microwave irradiation as an energy source to accelerate the reaction. | Drastically reduced reaction times, improved yields, lower energy consumption. | Scale-up challenges, ensuring uniform heating. |
Emerging Research Areas in Carbohydrate Conjugates and Glycolipids
The simple amphiphilic structure of D-Glucitol, 4-O-hexyl- makes it an ideal candidate for exploration in several emerging areas of carbohydrate conjugate and glycolipid research. Its defined structure provides a valuable tool for dissecting complex biological phenomena where carbohydrate-mediated interactions are key.
One major area of application is in the development of synthetic drug delivery systems. rsc.orgnih.govrsc.orgcreative-biolabs.com The amphiphilic nature of D-Glucitol, 4-O-hexyl- allows it to self-assemble in aqueous solutions, potentially forming micelles or vesicles (niosomes) that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. rsc.orgjst.go.jp Future studies could explore how variations in the alkyl chain length or modifications to the glucitol headgroup affect the stability, size, and drug-release properties of these nanostructures. rsc.orgresearchgate.net
Another significant research trajectory is the creation of neoglycolipids for studying protein-carbohydrate interactions. nih.govnih.govmdpi.com D-Glucitol, 4-O-hexyl- can serve as a simple scaffold that can be immobilized on surfaces, such as those used in microarrays. nih.gov These arrays can then be screened against libraries of proteins to identify novel binding partners. By using a structurally simple and well-defined molecule, researchers can more easily interpret binding data compared to using complex, heterogeneous mixtures of natural glycolipids. Synthesizing analogues with different alkyl chains or stereochemistries would allow for detailed structure-activity relationship studies to understand the molecular basis of these recognition events. nih.gov
Finally, the compound could be used as a probe to study the biophysical properties of cell membranes. Introducing this synthetic amphiphile into model lipid bilayers could alter membrane fluidity, permeability, or the organization of membrane domains, providing insights into the fundamental roles that simple glycolipids play in membrane structure and function. acs.org
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling D-Glucitol, 4-O-hexyl- in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS hazard classes: H315, H319) .
- Dust Control : Employ fume hoods or local exhaust ventilation to minimize inhalation risks (GHS H335). Avoid open handling to reduce explosion risks from combustible dust .
- Emergency Measures : For spills, use non-sparking tools to collect material and dispose of it as hazardous waste. In case of inhalation, relocate to fresh air and seek medical attention .
Q. How can researchers confirm the structural identity of synthesized D-Glucitol, 4-O-hexyl-?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to verify the hexyl substitution at the 4-O position. Compare spectral data with published references for maltitol derivatives (CAS 585-88-6) .
- Chromatographic Purity : Employ HPLC with a refractive index detector to assess purity, ensuring retention times align with standards (e.g., maltitol NF grade) .
Q. What solvent systems are compatible with D-Glucitol, 4-O-hexyl- for in vitro experiments?
- Methodological Answer :
- Polar Solvents : Use water, methanol, or dimethyl sulfoxide (DMSO) for dissolution, as the compound’s polyol structure enhances solubility in polar media.
- Precipitation Risks : Avoid non-polar solvents (e.g., hexane) due to limited solubility. Pre-saturate solvents to prevent recrystallization during kinetic studies .
Advanced Research Questions
Q. How can contradictory data on the hygroscopicity of D-Glucitol, 4-O-hexyl- be resolved experimentally?
- Methodological Answer :
- Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to measure moisture uptake at varying relative humidity levels (e.g., 0–90% RH). Compare results with maltitol (CAS 585-88-6) to identify batch-specific anomalies .
- Thermogravimetric Analysis (TGA) : Quantify water loss during heating (e.g., 25–150°C) to differentiate bound vs. surface moisture .
Q. What experimental designs are suitable for studying D-Glucitol, 4-O-hexyl-’s role in microbial metabolism?
- Methodological Answer :
- Growth Assays : Test microbial strains (e.g., Magnusiomyces magnusii) on agar plates containing D-Glucitol, 4-O-hexyl- as the sole carbon source. Monitor growth rates against controls (e.g., sucrose, raffinose) to assess metabolic utilization .
- Enzymatic Profiling : Extract intracellular enzymes from microbial cultures and measure activity via spectrophotometric assays (e.g., NADH oxidation) to identify hexyl-glucitol-specific pathways .
Q. How can researchers address discrepancies in reported thermal stability of D-Glucitol, 4-O-hexyl-?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform triplicate runs at heating rates of 5–20°C/min to detect melting points and decomposition events. Cross-reference with maltitol NF data (decomposition >160°C) .
- Isothermal Stability Testing : Incubate samples at 40–60°C for 4–8 weeks and analyze degradation products via LC-MS to identify temperature-sensitive functional groups .
Data Interpretation and Validation
Q. What strategies validate the absence of toxic byproducts in D-Glucitol, 4-O-hexyl- synthesis?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Screen for trace impurities (e.g., unreacted hexyl halides) using negative-ion mode. Set detection limits to <0.1% w/w .
- Ames Test : Assess mutagenicity of synthesized batches via bacterial reverse mutation assay (e.g., Salmonella strains TA98/TA100) to confirm safety for biological studies .
Q. How can computational modeling enhance understanding of D-Glucitol, 4-O-hexyl-’s hydrogen-bonding network?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (e.g., water) using force fields like CHARMM36. Analyze radial distribution functions to map hydroxyl group interactions .
- Quantum Mechanical (QM) Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational frequencies (e.g., O-H stretching) for comparison with experimental IR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
